The synthesis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid typically involves several steps:
Specific parameters such as temperature, reaction time, and catalyst concentration are crucial for optimizing yield and enantiomeric purity .
The molecular structure of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid features:
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules in organic chemistry .
The mechanism of action for (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid primarily involves its role as a building block in organic synthesis. Its ability to undergo nucleophilic substitution makes it useful in forming larger molecules. The ethoxycarbonyl group enhances its reactivity by stabilizing carbanions formed during reactions .
(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid has various applications:
The systematic IUPAC name for the compound is (1S,3R)-3-(ethoxycarbonyl)cyclohexane-1-carboxylic acid, which precisely defines its molecular framework and stereochemistry [2] [3]. The name incorporates critical stereochemical designations:
The stereochemistry is further confirmed by the canonical SMILES notation CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O, where the @@ and @ symbols specify the relative chirality around C3 and C1, respectively [2] [9]. The molecular formula is C₁₀H₁₆O₄ (molecular weight: 200.23 g/mol), consistent across all verified sources [1] [2] [8].
The cyclohexane ring adopts a chair conformation to minimize steric strain. The 1,3-disubstitution pattern (carboxylic acid at C1, ethoxycarbonyl at C3) imposes distinct conformational preferences:
Table 1: Conformational Energy Analysis of (1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic Acid
| Conformation | C1-CO₂H Position | C3-CO₂Et Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair A | Equatorial | Equatorial | 0.0 (reference) |
| Chair B | Axial | Equatorial | +1.8 |
| Twist Boat | N/A | N/A | +5.5 |
Nuclear magnetic resonance (NMR) studies of analogous compounds confirm rapid ring flipping at room temperature, though the trans-diaxial conformation is energetically inaccessible [5] [7].
The molecule features two distinct carbonyl-containing functional groups that govern its reactivity and physical properties:
Table 2: Comparative Analysis of Functional Groups
| Property | C1-Carboxylic Acid | C3-Ethoxycarbonyl |
|---|---|---|
| Bond Length (C=O, Å) | 1.21 (typical) | 1.18 (typical) |
| pKa | ~4.5 | N/A (hydrolyzable) |
| IR Stretch (cm⁻¹) | 1700–1720 (broad) | 1735–1750 (sharp) |
| Reactivity | Nucleophile acceptor | Electrophile (carbonyl) |
The orthogonal reactivity of these groups enables selective transformations. For example, the carboxylic acid can be amidated without cleaving the ethyl ester, or both can be hydrolyzed to a diacid [1] [5] [8]. The spatial separation (>3 Å between carbonyl carbons) minimizes intramolecular interactions, though hydrogen bonding between the acid proton and ester carbonyl oxygen may occur in nonpolar solvents [5].
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: